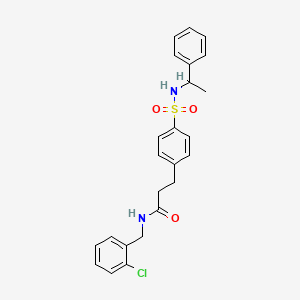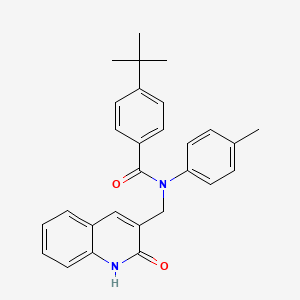
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as TBAQ or TBAQ-4, and it has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for future research.
Mechanism of Action
The mechanism of action of TBAQ-4 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. Specifically, TBAQ-4 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects:
TBAQ-4 has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of TBAQ-4 is that it has been found to exhibit low toxicity in vitro, making it a safe and effective compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential efficacy in vivo.
Future Directions
There are several future directions for research on TBAQ-4. One potential area of study is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential as an anti-cancer agent, particularly in the treatment of breast and prostate cancer. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential drug targets for the development of new therapies.
Synthesis Methods
The synthesis of TBAQ-4 involves the reaction of p-toluidine with 2-hydroxy-3-formylquinoline in the presence of t-BuOK and DMF. This reaction results in the formation of an imine intermediate, which is then reduced using NaBH4 to yield the final product.
Scientific Research Applications
TBAQ-4 has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the treatment of a range of diseases.
properties
IUPAC Name |
4-tert-butyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-15-24(16-10-19)30(27(32)20-11-13-23(14-12-20)28(2,3)4)18-22-17-21-7-5-6-8-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDULTRZUINGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


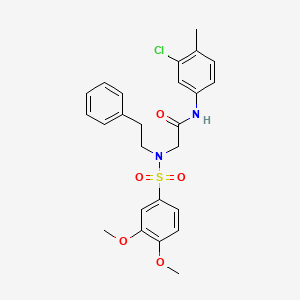
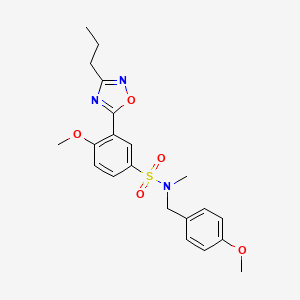


![2-[4-(2-Methylpropylsulfamoyl)phenoxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7687460.png)
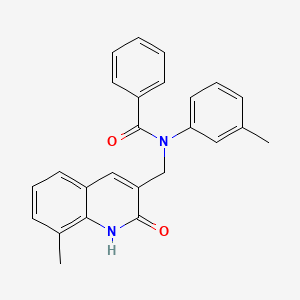

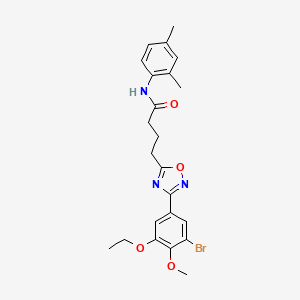
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7687486.png)
